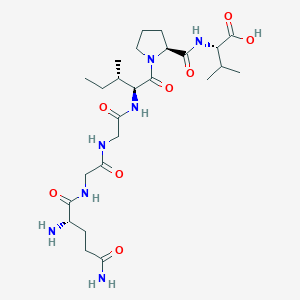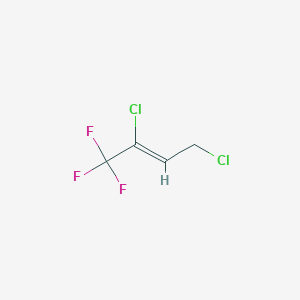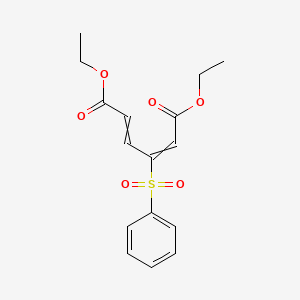
Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenesulfonyl group attached to a hexa-2,4-dienedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate typically involves the reaction of diethyl hexa-2,4-dienedioate with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides.
Applications De Recherche Scientifique
Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate involves its interaction with molecular targets through its reactive functional groups. The benzenesulfonyl group can participate in various chemical reactions, influencing the compound’s behavior and effects. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 3-(methylsulfonyl)hexa-2,4-dienedioate
- Diethyl 3-(ethylsulfonyl)hexa-2,4-dienedioate
- Diethyl 3-(propylsulfonyl)hexa-2,4-dienedioate
Uniqueness
Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs with different sulfonyl groups. This uniqueness makes it valuable in specific research and industrial applications.
Propriétés
Numéro CAS |
194656-10-5 |
|---|---|
Formule moléculaire |
C16H18O6S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate |
InChI |
InChI=1S/C16H18O6S/c1-3-21-15(17)11-10-14(12-16(18)22-4-2)23(19,20)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |
Clé InChI |
JURQTXVNOFHQPM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC(=CC(=O)OCC)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


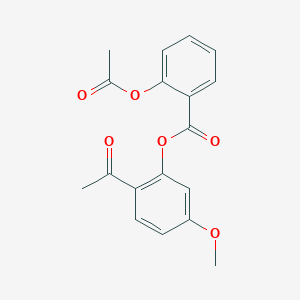
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)
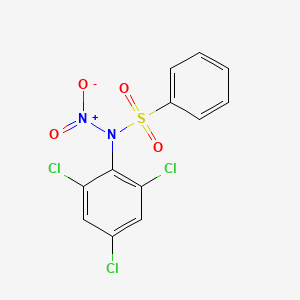
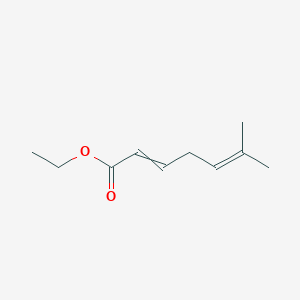
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
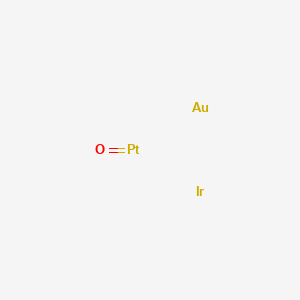
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
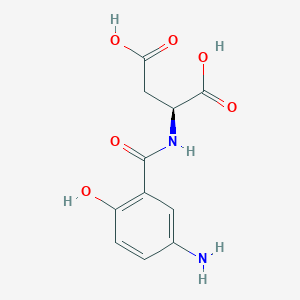
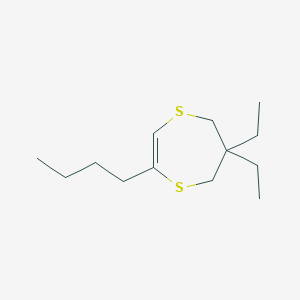
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
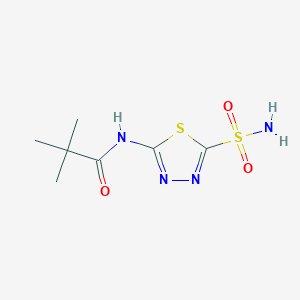
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)
